molecular formula C15H26O4 B14254541 Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate CAS No. 478156-54-6

Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate

Katalognummer: B14254541
CAS-Nummer: 478156-54-6
Molekulargewicht: 270.36 g/mol
InChI-Schlüssel: MVNPDHZNSRAFLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate is an organic compound belonging to the class of carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-2-methyl-3-oxooctanoate can be achieved through several methods. One common approach involves the transesterification of β-keto esters. This process typically requires the use of tert-butyl alcohol and a catalyst to facilitate the reaction . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth conversion of Csp3-H bonds and the formation of C-O bonds in a single pot reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of tert-butyl 2-acetyl-2-methyl-3-oxooctanoate involves its reactivity as a carboxylic acid ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The presence of the tert-butyl group enhances its stability and reactivity in chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate is unique due to its specific structure, which combines the tert-butyl group with a β-keto ester moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

478156-54-6

Molekularformel

C15H26O4

Molekulargewicht

270.36 g/mol

IUPAC-Name

tert-butyl 2-acetyl-2-methyl-3-oxooctanoate

InChI

InChI=1S/C15H26O4/c1-7-8-9-10-12(17)15(6,11(2)16)13(18)19-14(3,4)5/h7-10H2,1-6H3

InChI-Schlüssel

MVNPDHZNSRAFLD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)C(C)(C(=O)C)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.